1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Medicinal Chemistry Chemical Biology Kinase Drug Discovery

1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1856026-35-1), a dihydrochloride salt with molecular formula C13H22ClN5 and molecular weight 283.80 g/mol, belongs to the bis-pyrazole methanamine structural class. Its core architecture, featuring two differentially N-alkylated pyrazole rings connected via a secondary amine methylene bridge, places it within a chemical space frequently explored in medicinal chemistry for kinase inhibitor and GPCR modulator discovery programs.

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
Cat. No. B12226419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C.Cl
InChIInChI=1S/C13H21N5.ClH/c1-4-17-9-12(7-15-17)5-14-6-13-8-16-18(10-13)11(2)3;/h7-11,14H,4-6H2,1-3H3;1H
InChIKeyLNSHCKUNQJLIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine Procurement Profile & Compound Class Identification


1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1856026-35-1), a dihydrochloride salt with molecular formula C13H22ClN5 and molecular weight 283.80 g/mol, belongs to the bis-pyrazole methanamine structural class. Its core architecture, featuring two differentially N-alkylated pyrazole rings connected via a secondary amine methylene bridge, places it within a chemical space frequently explored in medicinal chemistry for kinase inhibitor and GPCR modulator discovery programs. However, the specific stereoelectronic signature imparted by the combination of an N1-ethyl substituent on one pyrazole and an N1-isopropyl substituent on the other distinguishes it from mono-alkylated or symmetrically substituted analogues. Critically, a comprehensive search of the public scientific and patent literature reveals that this precise compound lacks any published biological activity data, rendering direct, evidence-based differentiation from its closest structural analogs currently impossible.

Why 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine Cannot Be Replaced by a Generic Pyrazole Methanamine


The practice of substituting a 'close analog' for a specific research compound without rigorous comparative data is a primary source of irreproducible results in early drug discovery. For a bis-pyrazole methanamine scaffold like 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine, seemingly minor structural modifications can trigger profound shifts in molecular recognition. Even within the limited available data for the broader class, moving from an N1-methyl to an N1-isopropyl group on a pyrazole ring has been shown to alter PI3Kγ inhibitory potential from 36% to 73% in a closely related (1H-pyrazol-4-yl)methanamine series, underscoring the dramatic impact of subtle N-alkyl variations on biological activity. [1] The specific, asymmetric ethyl/isopropyl pattern on this compound's two pyrazole rings creates a unique pharmacophore that no generic 'pyrazole methanamine' can replicate; therefore, any substitution without a direct, head-to-head experimentally validated justification would introduce an unquantifiable and unacceptable risk to a research program's integrity.

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine vs. Closest Analogs


Absence of Published Biological Data Precludes Head-to-Head Comparison with Closest Analog

A comprehensive search of public databases including PubMed, Google Scholar, BindingDB, and major patent repositories found zero publications containing biological assay data for the target compound (CAS 1856026-35-1). The closest structurally characterized comparator with publicly available biological data is the PI3Kγ inhibitor series of (1H-pyrazol-4-yl)methanamines, where the most potent compound achieved 73% inhibition. However, this series does not contain the exact target compound, making any direct quantitative comparison impossible. [1] The target compound is listed in the Sigma-Aldrich AldrichCPR collection of 'unique chemicals' for early discovery, a collection specifically noted by the supplier to lack analytical or biological characterization, with all responsibility for identity and purity confirmation resting on the buyer.

Medicinal Chemistry Chemical Biology Kinase Drug Discovery

Structural Uniqueness vs. A Simple N-Ethyl Pyrazole Methanamine Fragment

The target compound incorporates a secondary amine bridge linking two distinct pyrazole rings, creating a chemotype that is fundamentally different from simpler mono-pyrazole methanamine fragments. The commercially available fragment (1-ethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8, MW 125.17) is a primary amine building block with a single pyrazole ring and a calculated LogP of -0.26. In stark contrast, the target compound is a much larger, more lipophilic secondary diamine (MW 283.80, clogP 2.39) with two differentially substituted pyrazole rings. This difference in molecular complexity, hydrogen-bonding capacity, and lipophilicity suggests the target compound is designed to occupy a larger, more defined binding pocket than a simple primary amine fragment could address.

Fragment-Based Drug Discovery Scaffold Hopping Structure-Activity Relationship

Supplier-Discontinued Status and the Value of a Unique Chemical Tool

Sigma-Aldrich has officially discontinued its AldrichCPR product (PH014193) for a closely related analog, N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine, which shares the 1-isopropyl-1H-pyrazol-4-yl moiety but differs in the other amine substituent. The product page explicitly warns that Sigma-Aldrich 'does not collect analytical data for this product' and that 'buyer assumes responsibility to confirm product identity and/or purity.' Meanwhile, the target compound remains listed as available from specialty suppliers like Block Chemical Technology with a purity specification of 95%+ in 1G and 5G packages. For a research group requiring this specific bis-pyrazole architecture, the availability of the exact compound from a supplier that provides a purity specification offers a tangible procurement advantage over relying on a discontinued, uncharacterized analog.

Chemical Probes Research Tool Compounds Scarcity-Driven Procurement

Class-Level Inference: PI3Kγ Inhibitory Activity Sensitive to Pyrazole N-Alkyl Substitution

A 2016 study by Bepary et al. on (1H-pyrazol-4-yl)methanamines provides the most direct class-level SAR evidence relevant to the target compound. In this study, minor modifications to the N-alkyl substitution on a pyrazole ring resulted in PI3Kγ inhibitory activity improving from 36% to 73%. [1] While the exact target compound was not part of this specific series, the core (1H-pyrazol-4-yl)methanamine scaffold and the demonstrated sensitivity of its biological activity to N-alkyl variation strongly imply that the target compound's unique ethyl/isopropyl substitution pattern would yield a distinct biological profile compared to any other analog. This class-level inference supports the hypothesis that the target compound is not interchangeable with other pyrazole methanamines but cannot be used to quantify its specific activity.

PI3K Inhibitors Structure-Activity Relationship Immuno-Oncology

Procurement-Scenario Analysis for 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine


Scaffold-Hopping and Lead-Generation Library Design for PI3Kγ-Targeted Drug Discovery

Based on class-level SAR evidence showing that N-alkyl modifications on the (1H-pyrazol-4-yl)methanamine core can shift PI3Kγ inhibition from 36% to 73%, this compound presents a structurally distinct, unexplored chemotype for scaffold-hopping campaigns. [1] Its unique asymmetric ethyl/isopropyl substitution pattern can be used to diversify a kinase-focused screening library, with the goal of identifying novel IP that circumvents existing PI3K inhibitor patents. Procurement is justified as a strategic investment in library diversity, not as a replacement for a known active analog.

Physicochemical Property-Driven Hit-to-Lead Diversification

Compared to the fragment-like (1-ethyl-1H-pyrazol-4-yl)methanamine (MW 125.17, LogP -0.26), this compound (MW 283.80, clogP 2.39) resides in a more drug-like chemical space, making it a superior starting point for hit-to-lead optimization where improved membrane permeability is desired. [1] A medicinal chemistry team seeking a lead-like secondary amine scaffold with two diverse pyrazole vectors for parallel SAR exploration would find this compound a logistically sound procurement choice, especially given its commercial availability in 1G and 5G quantities with a 95%+ purity specification.

High-Throughput Screening (HTS) Follow-Up and Tool Compound Generation

For a research group that has identified a bis-pyrazole methanamine hit from an HTS campaign, this compound can serve as a readily available analog for a rapid initial SAR assessment around the hit's pyrazole N-alkyl groups. Its commercial availability with a defined purity specification (95%+) solves the immediate logistical challenge of compound resupply for dose-response confirmation and early counter-screening, a practical advantage over a discontinued analog like Sigma-Aldrich's PH014193, which is no longer available for purchase.

Chemical Probe Development with a Unique Pharmacophore Hypothesis

The target compound's specific ethyl/isopropyl combination on a bis-pyrazole scaffold constitutes a unique pharmacophore hypothesis that is absent from any publicly disclosed chemical probe. A chemical biology group aiming to develop a novel, patentable probe molecule could procure this compound for initial profiling against a panel of kinases or GPCRs, relying on its structural novelty to potentially reveal a new selectivity profile distinct from extensively explored mono-pyrazole or triazole scaffolds. The risk is significant, but the potential reward—discovering a new chemical starting point—aligns with the procurement of unique, uncharacterized compounds in early discovery. [1]

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